2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
Description
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Properties
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-isopropylphenyl derivatives under specific conditions. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or the quinone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Scientific Research Applications
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the modulation of redox signaling pathways and the inhibition of key enzymes involved in cellular processes. The compound can also interact with molecular targets such as topoisomerases and efflux pumps, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antibacterial and antifungal properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and antimicrobial activities.
Uniqueness
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to generate ROS and modulate redox signaling pathways sets it apart from other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
